(+)-2-Amino-2-deoxy-D-glucose hydrochloride
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Overview
Description
(+)-2-Amino-2-deoxy-D-glucose hydrochloride is a chemical compound with a unique structure that includes multiple hydroxyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-Amino-2-deoxy-D-glucose hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reduction of a precursor compound, followed by the introduction of the amino group through a series of chemical reactions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process may include multiple steps such as purification, crystallization, and drying to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
(+)-2-Amino-2-deoxy-D-glucose hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(+)-2-Amino-2-deoxy-D-glucose hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the production of certain pharmaceuticals and as a reagent in chemical processes.
Mechanism of Action
The mechanism by which (+)-2-Amino-2-deoxy-D-glucose hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (+)-2-Amino-2-deoxy-D-glucose hydrochloride include:
Cycloheximide: Known for its antifungal properties and ability to inhibit protein synthesis in eukaryotic cells.
Benzoylecgonine: A metabolite of cocaine with distinct pharmacological properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,5S)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5-,6?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-DVOHDUCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C([C@H](C(C=O)N)O)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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